molecular formula C12H18O3 B133436 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- CAS No. 17450-95-2

1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-

Cat. No. B133436
CAS RN: 17450-95-2
M. Wt: 210.27 g/mol
InChI Key: VAPNOYMBLCEKKH-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-, is a derivative of 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. Dimedone is a diketone that is often used as a building block in organic synthesis due to its reactivity and the stability of its enol form.

Synthesis Analysis

The synthesis of derivatives of dimedone has been explored in various studies. For instance, an improved synthesis method for 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been developed, which involves the condensation of aromatic aldehydes with dimedone catalyzed by urea in aqueous media under ultrasound, yielding high product yields ranging from 80-98% . This method is noted for its environmental friendliness and simplicity.

Molecular Structure Analysis

The molecular structure of dimedone derivatives has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure of a synthesized compound, 3,3-Dimethyl-9-(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one-2-yl)-1-oxo-2,3,4,9-tetrahydroxanthene, was determined, revealing a conjugated enol form within the molecule .

Chemical Reactions Analysis

Dimedone and its derivatives exhibit unique reactivity patterns in various chemical reactions. Notably, they behave abnormally in Michael additions to nitro-olefins, leading to the formation of novel compounds such as 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones . Additionally, novel syntheses of substituted thieno[3,2-c]azepinones using dimedone as the starting material have been described, showcasing the versatility of dimedone in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimedone and its derivatives are influenced by their molecular structure. The stability of the enol form contributes to the compound's reactivity and the formation of stable intermediates and final products. The crystallographic analysis provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Improved Synthesis Techniques

  • Environmentally Friendly Synthesis : The synthesis of arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione is catalyzed by urea under ultrasound, offering high yields, environmental friendliness, and a simple work-up procedure (Ji-tai Li et al., 2012).

Catalytic Processes

  • Catalysis with Tamarind Water : The reaction of dimedone with various aromatic aldehydes catalyzed by tamarind water produces high-yield derivatives under environmentally friendly conditions (R. Pal, 2020).
  • Nano-TiO2 as a Catalyst : The synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives using nano-TiO2 demonstrates an efficient, clean reaction with high yields, showcasing the potential of nanomaterials in catalysis (A. Khazaei et al., 2013).

Green Chemistry Applications

  • Microwave-Promoted Reactions : The solvent-free, microwave-promoted reactions of 5,5-dimethyl-1,3-cyclohexanedione with α-cyanocinnamonitrile showcase an efficient route to synthesize 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran derivatives, contributing to green chemistry practices (S. Tu et al., 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Derivatives : The reaction of 2-aminocarbonyl-5,5-dimethyl-1,3-cyclohexanedione with various diamines yields heterocyclic derivatives, expanding the toolkit for synthesizing complex organic molecules (N. Tonkikh et al., 2002).

Advanced Material Preparation

  • Ionic Liquid-Promoted Synthesis : The use of ionic liquids under solvent-free conditions for the synthesis of 9-Arylpolyhydroacridine demonstrates an eco-friendly, efficient approach to material preparation, highlighting the role of ionic liquids in modern synthetic chemistry (Jian-hua Wei et al., 2006).

Safety And Hazards

5,5-Dimethyl-1,3-cyclohexanedione can cause irritation to the eyes and skin . It is recommended to avoid inhalation of vapors or contact with skin . It should be used in well-ventilated areas due to its moderate volatility . It should be stored in sealed containers, away from heat sources and oxidizers . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling this chemical .

Future Directions

While specific future directions for 5,5-Dimethyl-1,3-cyclohexanedione were not found in the search results, it’s known that it is used as a reagent in laboratory settings . Its use in the determination of aldehydes suggests potential applications in analytical chemistry .

properties

IUPAC Name

2-butanoyl-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNOYMBLCEKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391031
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-

CAS RN

17450-95-2
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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